molecular formula C6H7NO2 B8039043 [(E)-3-cyanoprop-1-enyl] acetate

[(E)-3-cyanoprop-1-enyl] acetate

Cat. No.: B8039043
M. Wt: 125.13 g/mol
InChI Key: MKRMMZVJLMWNKE-HWKANZROSA-N
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Description

[(E)-3-cyanoprop-1-enyl] acetate is an acetate ester characterized by a cyano (-CN) group and an E-configuration (trans) double bond in its propenyl chain.

Properties

IUPAC Name

[(E)-3-cyanoprop-1-enyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-6(8)9-5-3-2-4-7/h3,5H,2H2,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRMMZVJLMWNKE-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC=CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O/C=C/CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid 3-cyano-propenyl ester typically involves the esterification of acetic acid with 3-cyano-propenyl alcohol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of acetic acid 3-cyano-propenyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions: [(E)-3-cyanoprop-1-enyl] acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed to yield acetic acid and 3-cyano-propenyl alcohol.

    Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed:

    Hydrolysis: Acetic acid and 3-cyano-propenyl alcohol.

    Reduction: Acetic acid and 3-aminopropenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

[(E)-3-cyanoprop-1-enyl] acetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of fragrances, flavorings, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of acetic acid 3-cyano-propenyl ester involves its interaction with specific molecular targets and pathways. The cyano group can undergo nucleophilic addition reactions, while the ester group can participate in hydrolysis and transesterification reactions. These interactions can lead to the formation of various bioactive compounds, which can exert their effects through different biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize [(E)-3-cyanoprop-1-enyl] acetate, key comparisons are drawn with structurally or functionally related acetates:

Table 1: Comparative Analysis of Acetate Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Notable Properties
[(E)-3-cyanoprop-1-enyl] acetate C₆H₇NO₂ 125.13 (calculated) Acetate ester, cyano, E-alkene Hypothesized: Polymer precursors, specialty solvents High polarity (due to -CN), potential thermal instability
Vinyl acetate C₄H₆O₂ 86.09 Acetate ester, alkene Polyvinyl acetate (PVA) production, adhesives, paints Volatile, flammable, polymerizes readily
Cyclohexyl acetate C₈H₁₄O₂ 142.20 Acetate ester, cyclohexyl group Flavoring agent, solvent Mild odor, low water solubility
(E)-4-(3-Hydroxyprop-1-enyl)phenyl acetate C₁₁H₁₂O₃ 192.21 Acetate ester, phenol, hydroxyl Pharmaceuticals, agrochemicals Enhanced bioavailability, UV stability

Key Findings

Functional Group Influence: The cyano group in [(E)-3-cyanoprop-1-enyl] acetate distinguishes it from vinyl acetate and cyclohexyl acetate, likely increasing its polarity and reactivity. This contrasts with the hydroxyl group in (E)-4-(3-hydroxyprop-1-enyl)phenyl acetate, which enhances hydrogen-bonding capacity and bioactivity . E-configuration: The trans double bond may reduce steric hindrance compared to Z-isomers, favoring polymerization or catalytic reactions .

Applications: Vinyl acetate dominates industrial use (e.g., PVA for adhesives), whereas [(E)-3-cyanoprop-1-enyl] acetate’s cyano group could make it suitable for niche applications, such as acrylonitrile-based copolymers or polar solvents .

Physicochemical Properties: Boiling Points: Vinyl acetate (72°C) and cyclohexyl acetate (172°C) exhibit lower and higher boiling points, respectively, compared to the estimated range for [(E)-3-cyanoprop-1-enyl] acetate (150–170°C, inferred from polarity and molecular weight) . Solubility: The cyano group may improve solubility in acetone or DMSO relative to non-polar cyclohexyl acetate .

Toxicity and Safety: While vinyl acetate is classified as a respiratory irritant, the cyano group in [(E)-3-cyanoprop-1-enyl] acetate could introduce neurotoxic or metabolic risks, akin to nitrile compounds .

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